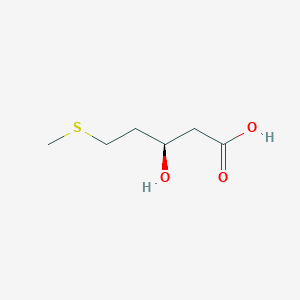

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid

Description

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid is a chiral pentanoic acid derivative characterized by:

- A hydroxyl group at the 3rd position with R-configuration.

- A methylsulfanyl (thioether) group at the 5th position.

- A five-carbon backbone with a carboxylic acid terminus.

The thioether group may participate in redox reactions or serve as a metabolic handle, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and acidity.

Propriétés

IUPAC Name |

(3R)-3-hydroxy-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKBRSYYWPTGJO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902778-59-0 | |

| Record name | (3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 3-oxo-5-methylsulfanylpentanoic acid using a chiral borane reagent can yield the desired (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid with high enantiomeric purity .

Industrial Production Methods

Industrial production of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxo-5-methylsulfanylpentanoic acid, while reduction can produce 3-hydroxy-5-methylsulfanylpentanol .

Applications De Recherche Scientifique

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

Hydroxyl vs. Amino at C3 (Target vs. ): The hydroxyl group (pKa ~2.5–3.0 for carboxylic acid; ~15–16 for alcohol) is less basic than the amino group (pKa ~9–10), affecting ionization in physiological environments.

Methylsulfanyl vs. Phenyl at C5 (Target vs. Phenyl: Highly hydrophobic (logP ~2.5–3.0) and aromatic, favoring π-π stacking or membrane penetration.

Methylsulfanyl vs. Phosphate at C5 (Target vs. ):

- Phosphate : Highly polar (logP ~-2.0) and negatively charged at neutral pH, limiting membrane permeability but enabling interactions with cationic residues in proteins.

- Methylsulfanyl : Neutral and lipid-soluble, facilitating passive diffusion across membranes.

Research Findings from Evidence

- Spectral Characterization: Compounds like 3-Hydroxy-4-amino-5-phenylpentanoic acid () were elucidated via NMR, a method applicable to the target compound for structural verification.

- Toxicity Data: Limited toxicological information is available for many analogs (e.g., ), highlighting the need for further study on the target compound.

Activité Biologique

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid, a compound with significant biological relevance, is gaining attention in the fields of pharmacology and biochemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid is characterized by its unique structure, which includes a hydroxyl group and a methylsulfanyl group. The molecular formula is C₆H₁₃O₃S, and its systematic name reflects its stereochemistry.

Biological Activity Overview

The biological activities of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid can be categorized into several key areas:

- Antioxidant Activity : This compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is linked to various chronic diseases.

The mechanisms through which (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid exerts its biological effects include:

- Radical Scavenging : It can neutralize free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid on neuronal cell lines, researchers found that treatment with the compound significantly reduced apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Antioxidant Activity

A series of experiments demonstrated that (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid effectively scavenged free radicals in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage.

Q & A

Q. What are the key differences in synthetic accessibility between (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid and its 3S-diastereomer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.